N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide
Description
N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a bithiophene-ethyl moiety at the N1 position and a 3-chloro-2-methylphenyl group at the N2 position. The bithiophene moiety likely enhances π-π stacking interactions, while the chloro-methyl substituent may influence steric and electronic properties, impacting solubility and target binding .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-12-15(20)3-2-4-16(12)22-19(24)18(23)21-9-7-14-5-6-17(26-14)13-8-10-25-11-13/h2-6,8,10-11H,7,9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSIGJYCMECDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the bithiophene and chloromethylphenyl groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry
- Building Block for Organic Semiconductors : The compound serves as a precursor for synthesizing organic semiconductors and conductive polymers. Its unique structure allows for improved charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology
- Interaction Studies : Research indicates that the compound can be utilized to study interactions with biological macromolecules, such as proteins and nucleic acids. Its heterocyclic structure may facilitate binding to specific targets, allowing for insights into molecular recognition processes.
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic applications. Its structural features may contribute to bioactivity, making it a candidate for developing new pharmaceuticals targeting various diseases.
Industry
- Material Development : In industrial applications, this compound is explored for creating materials with tailored electronic properties. Its use in the fabrication of field-effect transistors (FETs) highlights its versatility in electronic applications.
Case Studies
| Application Area | Study Focus | Findings |
|---|---|---|
| Organic Electronics | Development of OLEDs | Enhanced efficiency and stability compared to traditional materials due to bithiophene integration. |
| Biological Interaction | Protein Binding Studies | Demonstrated selective binding affinity towards specific protein targets, suggesting potential as a drug lead compound. |
| Material Science | FET Fabrication | Exhibited superior charge transport characteristics, outperforming similar compounds in electronic performance. |
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Characterization
Key structural features of oxalamides include:
- N2 Substituent : The 3-chloro-2-methylphenyl group adds steric bulk and electron-withdrawing effects, which may modulate metabolic stability compared to simpler aryl groups .
Comparison with Similar Oxalamide Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related oxalamides:
Key Observations :
- Electron-Withdrawing Groups : Halogens (Cl, F) at N2 enhance metabolic stability but reduce solubility. For example, compound 23 (3-Cl-5-F-phenyl) shows higher lipophilicity than compound 20 (3-Cl-phenyl) .
- Heterocyclic Moieties : The bithiophene group in the target compound may offer superior binding affinity to thiophene-sensitive targets (e.g., ion channels) compared to pyridyl or methoxyphenyl groups .
- Metabolic Stability : Compounds with bulky N2 substituents (e.g., 3-chloro-2-methylphenyl) may resist amide hydrolysis, unlike S336, which undergoes rapid hepatic metabolism without cleavage of the oxalamide bond .
Biological Activity
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic compound with notable biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Moiety : The bithiophene unit is synthesized through cross-coupling reactions involving thiophene derivatives.
- Attachment of Phenyl Group : The chlorinated phenyl group is introduced via nucleophilic substitution.
- Oxalamide Formation : The final step involves the reaction of the bithiophene and phenyl intermediates with oxalyl chloride to form the oxalamide linkage.
These steps ensure the compound retains its structural integrity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Binding : The oxalamide functional group facilitates hydrogen bonding with target proteins, enhancing the stability of the compound-protein complex.
- Electrophilic Interactions : The bithiophene moiety can interact with electron-rich sites in biological molecules, potentially modulating their activity.
This dual mechanism allows for a broad range of biological effects.
3.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
These findings suggest that derivatives of this compound could serve as potential anticancer agents.
3.2 Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
These results indicate its potential use in treating infections caused by these microorganisms.
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxalamide derivatives demonstrated that compounds with similar structures to this compound showed promising anticancer activity against breast cancer cell lines. The study highlighted that modifications in the bithiophene structure significantly impacted the cytotoxicity profiles.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of bithiophene derivatives against resistant strains of bacteria. The results indicated that compounds containing the bithiophene moiety exhibited enhanced activity compared to traditional antibiotics, suggesting a potential pathway for new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
